molecular formula C26H28N4O2 B11323917 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11323917
M. Wt: 428.5 g/mol
InChI Key: INDHRZZGOXOPLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a methoxyphenyl group, and a quinazolinone core, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The piperazine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the methoxyphenyl group through further substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, including reagent concentrations, reaction time, and temperature, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents, leading to the formation of new derivatives with varied properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable target for synthetic chemists aiming to develop new methodologies and explore structure-activity relationships.

    Biology: Its biological activity has been investigated in various assays, revealing potential as a ligand for specific receptors and enzymes.

    Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for conditions such as neurological disorders and cancer.

    Industry: Its chemical properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies, including molecular docking and dynamics simulations, have provided insights into the pathways involved and the compound’s potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based compound with similar structural features, used as an antidepressant.

    Naftopidil: Another arylpiperazine derivative, known for its use in treating benign prostatic hyperplasia.

    Urapidil: A compound with structural similarities, used as an antihypertensive agent.

Uniqueness

What sets 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its potential as a versatile ligand for various receptors and enzymes makes it a valuable compound for further research and development .

Properties

Molecular Formula

C26H28N4O2

Molecular Weight

428.5 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7-phenyl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C26H28N4O2/c1-18-25-23(16-20(17-24(25)31)19-6-4-3-5-7-19)28-26(27-18)30-14-12-29(13-15-30)21-8-10-22(32-2)11-9-21/h3-11,20H,12-17H2,1-2H3

InChI Key

INDHRZZGOXOPLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=C(C=C4)OC)CC(CC2=O)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.